molecular formula C17H22N2O3S B6427515 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034614-04-3

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No. B6427515
CAS RN: 2034614-04-3
M. Wt: 334.4 g/mol
InChI Key: OJTVAVQPAHKNED-UHFFFAOYSA-N
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Description

Thiophene derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes has been reported .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “F6571-1049”, are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective drugs in various disease scenarios, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of the thiophene group in “F6571-1049” could potentially make it useful in this field .

Material Science

Thiophene-mediated molecules, including “F6571-1049”, play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the development of organic field-effect transistors (OFETs) . Given the presence of the thiophene group in “F6571-1049”, it could potentially be used in this application .

Antifungal Activity

Some thiophene derivatives have been found to exhibit antifungal activity . Given the structural similarity, “F6571-1049” might also have potential antifungal applications .

Antimicrobial Activity

Thiophene derivatives have been reported to show antimicrobial activity . Therefore, “F6571-1049” could potentially be used in the development of new antimicrobial agents .

Future Directions

Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis of new thiophene derivatives and investigate their potential applications.

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-10-8-12(15-6-3-11-23-15)7-9-18-17(21)16-13-4-1-2-5-14(13)22-19-16/h3,6,11-12,20H,1-2,4-5,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTVAVQPAHKNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

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